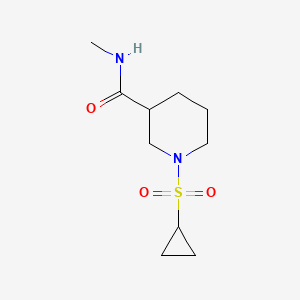

![molecular formula C24H19N3 B2860257 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-44-1](/img/structure/B2860257.png)

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinoline derivatives, which are heterocyclic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been found to possess various types of pharmacological activity .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Traube xanthine synthesis method was used to synthesize a similar compound, 3-(4′-methylphenyl)-8-methylxanthine . This method involves heating 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione in an excess of glacial acetic acid, followed by cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of “this compound” would require further analysis or computational modeling to determine.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, alkylation of 3-arylxanthines in DMF in the presence of an equimolar amount of NaHCO3 occurs at the N atom in the 7-position . This feature was used to produce 7-substituted derivatives by reaction with halocarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Quinoline derivatives are known to possess various types of pharmacological activity .Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of pyrazoloquinoline derivatives, offering insights into their structural complexity and chemical reactivity. For instance, Nagarajan and Shah (1992) detailed the synthesis of pyrazolo[3,4-c]quinoline derivatives, highlighting their unique reactivity and potential for generating diverse molecular structures (Nagarajan & Shah, 1992). Similarly, the work by Portilla et al. (2005) on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines demonstrated how molecular modifications influence the formation of complex supramolecular structures (Portilla et al., 2005).

Chemical Properties and Applications

The environmental benefits of synthesizing heterocyclic compounds were highlighted by Rajesh et al. (2011), who described a green chemistry approach for creating structurally complex ortho-quinones with high atom economy (Rajesh et al., 2011). Optical absorption measurements and quantum-chemical simulations conducted by Koścień et al. (2003) on pyrazolo[3,4-b]quinoline derivatives provided valuable information on their electronic properties, which are crucial for applications in materials science and optoelectronics (Koścień et al., 2003).

Potential Biomedical Applications

Although the focus is on excluding drug use, dosage, and side effects, it's worth noting that research into the biological activities of related compounds, such as antimicrobial and antiviral activities, underscores the broader applicability of pyrazoloquinoline derivatives in pharmaceutical research. For example, El-Sayed and Aboul‐Enein (2001) synthesized novel pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (El-Sayed & Aboul‐Enein, 2001).

Mechanism of Action

Mode of Action

Quinoline derivatives have been known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, interacting with cell receptors, or intercalating with dna .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, dna synthesis, and protein function .

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the photophysical properties of some quinoline derivatives have been studied under UV-Visible absorption and steady-state fluorescence spectroscopies .

Future Directions

Quinoline derivatives have potential for industrial and medicinal applications due to their versatile chemical properties and biological activities . Future research could focus on exploring the antimicrobial capabilities of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds, as well as developing new synthetic methods and studying their physicochemical properties .

properties

IUPAC Name |

8-methyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-8-11-18(12-9-16)23-21-15-25-22-13-10-17(2)14-20(22)24(21)27(26-23)19-6-4-3-5-7-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOFRNBPLRWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)

![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)

![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)

![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)